molecular formula C8H10N4OS B12934701 2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol CAS No. 298-98-6

2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol

Cat. No.: B12934701
CAS No.: 298-98-6
M. Wt: 210.26 g/mol
InChI Key: SBZDFXUWYQLZSV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-[6-(methylsulfanyl)-9H-purin-9-yl]ethanol is defined by its systematic IUPAC name, which reflects its precise molecular architecture. The name is derived through the following hierarchical analysis:

  • Parent structure : The bicyclic purine system (imidazo[4,5-d]pyrimidine) serves as the core scaffold.
  • Substituents :
    • A methylsulfanyl group (-S-CH₃) at the 6-position of the purine ring.
    • An ethanol group (-CH₂CH₂OH) at the 9-position.

The resulting IUPAC name, This compound , adheres to Rule P-62.1.3 of the Nomenclature of Organic Chemistry for numbering purine derivatives. The structural formula (Figure 1) illustrates the connectivity:

$$
\text{Purine core} \rightarrow \text{6-position: -S-CH}3 \quad \text{9-position: -CH}2\text{CH}_2\text{OH}
$$

Table 1: Key Identifiers

Property Value
IUPAC Name This compound
Molecular Formula C₈H₁₀N₄OS
Molecular Weight 210.26 g/mol
SMILES CSC1=NC=NC2=C1N=CN2CCO

The purine numbering system assigns positions 1–4 to the pyrimidine ring and 5–9 to the imidazole ring, ensuring unambiguous identification of substituents.

Alternative Naming Conventions and Historical Terminology

Alternative names for this compound reflect evolving nomenclature practices and functional group prioritization:

  • Functional Group Emphasis :

    • 6-(Methylthio)-9-(2-hydroxyethyl)purine : Prioritizes the methylthio (-S-CH₃) and hydroxyethyl (-CH₂CH₂OH) groups.
    • 9-(2-Hydroxyethyl)-6-(methylsulfanyl)purine : Reorders substituents while retaining clarity.
  • Historical Context :
    Early literature (pre-1990s) often used non-systematic descriptors like "6-methylmercaptopurine ethanol derivative" , reflecting outdated mercaptan terminology.

Table 2: Synonym Comparison

Synonym Basis of Naming
6-(Methylthio)-9-(2-hydroxyethyl)purine Substituent order
9-(2-Hydroxyethyl)-6-(methylsulfanyl)purine Positional emphasis

The transition to IUPAC standards resolved ambiguities in older naming systems, particularly regarding sulfur-containing groups (e.g., "mercapto" → "sulfanyl").

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₈H₁₀N₄OS arises from:

  • Purine core : C₅H₄N₄
  • Methylsulfanyl group : CH₃S
  • Ethanol group : C₂H₅O

Structural Isomerism :

  • Positional Isomerism :
    • 6 vs. 2/8-Substitution : Methylsulfanyl placement at positions 2 or 8 would yield distinct isomers (e.g., 2-methylsulfanyl or 8-methylsulfanyl analogs).
    • 9 vs. 7-Substitution : Ethanol attachment at position 7 instead of 9 would alter hydrogen bonding and electronic properties.
  • Functional Group Isomerism :
    • Thione vs. Sulfanyl : Replacing -S-CH₃ with a thione (=S) group at position 6 produces 6-thio derivatives, as seen in related compounds.

Table 3: Isomer Comparison

Isomer Type Example Structure Key Difference
Positional (6→2) 2-[2-(Methylsulfanyl)-9H-purin-9-yl]ethanol Methylsulfanyl at position 2
Functional (S→O) 2-[6-Methoxy-9H-purin-9-yl]ethanol Methoxy (-O-CH₃) at position 6

These isomers exhibit distinct physicochemical properties, such as polarity and hydrogen-bonding capacity, influencing their reactivity and biological activity.

Properties

CAS No.

298-98-6

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

2-(6-methylsulfanylpurin-9-yl)ethanol

InChI

InChI=1S/C8H10N4OS/c1-14-8-6-7(9-4-10-8)12(2-3-13)5-11-6/h4-5,13H,2-3H2,1H3

InChI Key

SBZDFXUWYQLZSV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2CCO

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis typically begins with 6-chloropurine or 6-halo-purine derivatives as the starting material.
  • The methylsulfanyl group is introduced via nucleophilic substitution of the 6-chloro substituent with methylthiolate anion (generated from methyl mercaptan or sodium methylthiolate).

Ethanol Substitution at the 9-Position

  • The 9-position of the purine ring is alkylated with 2-bromoethanol or 2-chloroethanol under basic conditions to form the 9-(2-hydroxyethyl) purine derivative.
  • Typical bases used include sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Amination (If Applicable)

  • For derivatives requiring an amino group at the 2-position (e.g., 2-amino derivatives), amination is performed by treating the 2-chloropurine intermediate with ammonia or ammonium salts under reflux conditions.

Purification and Isolation

  • The crude product is purified by recrystallization from ethanol or by chromatographic techniques such as silica gel column chromatography using mixtures of petroleum ether and ethyl acetate.
  • Final products are characterized by melting point, NMR, IR, and mass spectrometry to confirm structure and purity.
  • Industrial synthesis optimizes reaction parameters such as temperature, solvent, and reagent stoichiometry to maximize yield and purity.
  • Continuous flow reactors and automated systems are employed to enhance reproducibility and scalability.
  • Typical industrial processes include:
Step Conditions Notes
Methylsulfanyl substitution Sodium methylthiolate, DMF, 50-80°C High conversion, mild conditions
9-Position alkylation 2-Bromoethanol, K2CO3, DMF, 60-90°C Controlled alkylation, avoids side reactions
Purification Recrystallization or chromatography Ensures >98% purity for pharmaceutical use
  • The methylsulfanyl group is susceptible to oxidation, allowing further functionalization to sulfoxides or sulfones using oxidants like hydrogen peroxide.
  • The ethanol substituent provides a handle for further derivatization, such as esterification or etherification.
  • Studies indicate that the regioselectivity of alkylation at the N9 position is favored under the described conditions, minimizing N7 alkylation side products.
  • Catalytic systems involving palladium complexes have been reported for selective C-N coupling reactions on purine rings, which may be adapted for advanced derivatives synthesis.
Preparation Step Reagents/Conditions Outcome/Notes
6-Chloropurine starting material Commercially available Purine scaffold
Methylsulfanyl substitution Sodium methylthiolate, DMF, 50-80°C 6-(Methylsulfanyl)purine intermediate
9-Position ethanol substitution 2-Bromoethanol, K2CO3, DMF, 60-90°C 9-(2-Hydroxyethyl) purine derivative
Amination (optional) Ammonia, reflux in ethanol or water 2-Amino substitution if required
Purification Recrystallization or silica gel chromatography High purity product

The preparation of 2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol is well-established through nucleophilic substitution and alkylation reactions starting from halogenated purine precursors. The process is adaptable for both laboratory-scale synthesis and industrial production, with optimization focusing on yield, regioselectivity, and purity. The compound’s functional groups allow further chemical modifications, making it a versatile intermediate in purine chemistry and pharmaceutical research.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio (–SCH₃) group at the 6-position of the purine ring undergoes nucleophilic substitution under controlled conditions. Key examples include:

Amination

Reaction with ammonia or primary amines replaces the methylthio group with an amino group. For example:

  • Reagents : NH₃ (gas), DMSO, K₂CO₃ (catalyst)

  • Conditions : 80°C, 12–24 hours

  • Product : 2-[2-Amino-6-(methylsulfanyl)-9H-purin-9-yl]ethanol ().

Alkoxy Substitution

Alcohols react with the methylthio group in the presence of acid catalysts:

  • Reagents : ROH (e.g., methanol, ethanol), HCl

  • Conditions : Reflux, 6–8 hours

  • Product : 6-Alkoxy purine derivatives .

Alkylation Reactions

The purine nitrogen atoms (N-7, N-9) participate in alkylation. A notable method involves tert-alkylation:

N-7 tert-Alkylation

Using tert-alkyl halides and Lewis acids:

  • Reagents : tert-Butyl bromide, SnCl₄, BSA (bis(trimethylsilyl)acetamide)

  • Conditions : 80°C in acetonitrile, 3–5 hours .

ProductYieldKey NMR Data (¹H, CDCl₃)
9-(tert-Butyl) derivative39%δ 8.72 (s, 1H), 8.20 (s, 1H), 1.83 (s, 9H)
9-(tert-Pentyl) derivative36%δ 8.70 (s, 1H), 8.14 (s, 1H), 2.24 (q, 2H)

Oxidation Reactions

The methylthio group oxidizes to sulfoxide or sulfone derivatives:

Sulfoxide Formation

  • Reagents : H₂O₂ (30%), acetic acid

  • Conditions : RT, 2 hours

  • Product : 6-(Methylsulfinyl)purine derivative.

Sulfone Formation

  • Reagents : mCPBA (meta-chloroperbenzoic acid)

  • Conditions : 0°C → RT, 4 hours

  • Product : 6-(Methylsulfonyl)purine derivative.

Hydrolysis Reactions

The purine ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Reagents : HCl (4N), dioxane/MeOH (1:1)

  • Conditions : RT, 3 hours

  • Product : Cleavage of the purine ring to form imidazole derivatives .

Basic Hydrolysis

  • Reagents : NaOH (1M), H₂O/EtOH

  • Conditions : Reflux, 8 hours

  • Product : 6-Oxopurine derivative.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at the 2- or 8-positions:

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

  • Conditions : THF/H₂O (5:1), 80°C, 12 hours .

SubstrateProductYield
2-Chloro-6-(methylthio)purine2-Aryl-6-(methylthio)purine53%

Ethanol Side Chain Modifications

The hydroxyl group in the ethanol side chain undergoes esterification or etherification:

Esterification

  • Reagents : Acetic anhydride, pyridine

  • Conditions : RT, 2 hours

  • Product : Acetylated derivative (confirmed by δ 2.10 ppm in ¹H NMR).

Etherification

  • Reagents : Alkyl halides (e.g., CH₃I), NaH

  • Conditions : DMF, 60°C, 6 hours

  • Product : Methoxyethylpurine derivative.

Comparative Reaction Outcomes

The table below summarizes yields and conditions for key reactions:

Reaction TypeReagents/ConditionsYield RangeKey Products
N-7 Alkylationtert-Butyl bromide, SnCl₄36–39%9-(tert-Alkyl)purines
Suzuki CouplingPd(PPh₃)₄, arylboronic acid45–53%2-Arylpurines
Oxidation (Sulfone)mCPBA65–70%6-(Methylsulfonyl)purine
Ethanol EsterificationAcetic anhydride85–90%Acetylated side chain

Scientific Research Applications

The compound 2-[6-(Methylsulfanyl)-9H-purin-9-yl]ethanol , also known as a derivative of purine, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

The compound has shown promise in various pharmacological contexts:

  • Antiviral Activity : Research indicates that purine derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have been studied for their efficacy against viral infections, including those caused by HIV and hepatitis viruses. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis.
  • Cancer Treatment : Some studies suggest that purine derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways associated with cell proliferation and survival makes it a candidate for cancer therapy.

Biochemical Applications

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can be leveraged in research focused on metabolic disorders or cancer, where altered nucleotide metabolism is prevalent.
  • Signal Transduction : As a purine derivative, it could play a role in cellular signaling pathways, particularly those involving adenosine receptors. Research into these pathways is crucial for understanding various physiological and pathological processes.

Neuroscience Research

There is emerging evidence that purine derivatives may influence neurological functions:

  • Neuroprotective Effects : Some studies have indicated that compounds like this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReferences
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of nucleotide metabolism enzymes
NeuroprotectionProtection against oxidative stress

Table 2: Case Studies on Applications

Case Study TitleFocus AreaFindings
Antiviral Properties of Purine DerivativesViral InfectionsDemonstrated effectiveness against HIV
Purine Derivatives in Cancer TherapyOncologyInduced apoptosis in various cancer cell lines
Neuroprotective Effects of PurinesNeuroscienceReduced neuronal damage in models of neurodegeneration

Mechanism of Action

The mechanism of action of 2-(6-(Methylthio)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structural similarity to purine suggests it may interfere with nucleic acid synthesis and function.

Comparison with Similar Compounds

Substituent Variations at Position 6

Position 6 modifications influence electronic properties and binding affinity. Common substituents include sulfanyl (-S-), amino (-NH2), and alkoxy (-OR) groups:

Compound Name Position 6 Substituent Key Properties/Effects Reference
This compound -SMe (methylsulfanyl) Electron-withdrawing; may enhance stability and modulate receptor interactions.
6-(Benzylsulfanyl)-9-cyclohexyl-9H-purin-2-amine -S-Benzyl Increased lipophilicity; potential for improved membrane permeability.
6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine -S-(2-fluorobenzyl) Fluorine enhances electronegativity; oxolanyl group at position 9 introduces chirality.
6-(Diethylamino)-9H-purin-9-yl tetrahydrofuran derivative -N(Et)2 (diethylamino) Electron-donating; may alter base-pairing or hydrogen-bonding capabilities.
6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine -Cl (chloro) Electrophilic; reactive in substitution reactions.

Substituent Variations at Position 9

Position 9 substitutions dictate solubility and scaffold rigidity. Examples include ethanol, esters, and cyclic moieties:

Compound Name Position 9 Substituent Key Properties/Effects Reference
This compound -CH2CH2OH (ethanol) Hydrophilic; hydroxyl group enables hydrogen bonding and improves aqueous solubility.
ETHYL (6-METHYLTHIO-9H-PURIN-9-YL)ACETATE -CH2COOEt (ethyl acetate) Ester group increases lipophilicity; prone to hydrolysis in vivo.
9-Benzyl-6-benzylsulfanyl-9H-purine -Benzyl Aromatic; enhances π-π stacking but reduces solubility.
(3aS,4S,6R,6aR)-6-(6-(((1R,2R)-2-phenoxycyclopentyl)amino)-9H-purin-9-yl)tetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide Complex carboxamide Rigid bicyclic structure; likely impacts target selectivity.
6-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-9H-purine -H (unsubstituted) Lacks position 9 substitution; simpler structure but reduced functionalization.

Structural and Functional Implications

  • Electronic Effects: Methylsulfanyl at position 6 (target compound) is less electron-withdrawing than chloro (-Cl) but more than amino (-NH2) groups. This balance may optimize interactions with enzymes like kinases or purinergic receptors.
  • Solubility: The ethanol group in the target compound contrasts with lipophilic substituents (e.g., benzyl in ), suggesting better compatibility with polar biological environments.
  • Synthetic Flexibility: Ethanol’s hydroxyl group allows for further derivatization (e.g., phosphorylation, glycosylation), unlike inert groups like benzyl.

Biological Activity

2-[6-(Methylsulfanyl)-9H-purin-9-yl]ethanol, also known as 2-(6-methylthio-9H-purin-9-yl)ethanol, is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to adenine and other purines, suggesting possible interactions with various biological systems, particularly those involving nucleic acids and enzymatic processes.

The molecular formula of this compound is C₈H₁₀N₄OS, with a molecular weight of 210.26 g/mol. Its CAS number is 298-98-6. The compound features a purine ring structure with a methylthio and ethanol moiety, which may influence its biological interactions.

PropertyValue
CAS No.298-98-6
Molecular FormulaC₈H₁₀N₄OS
Molecular Weight210.26 g/mol
IUPAC Name2-(6-methylsulfanylpurin-9-yl)ethanol
InChI KeySBZDFXUWYQLZSV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with enzymes involved in purine metabolism. It may act as an inhibitor or modulator of these enzymes, leading to alterations in cellular processes such as nucleic acid synthesis and degradation. The compound's structural similarity to purines suggests it could interfere with the function of nucleotides and nucleic acids, potentially impacting cell proliferation and apoptosis .

Enzyme Interaction

Research indicates that this compound may affect various enzymes, including:

  • Adenosine Deaminase : Potentially inhibiting this enzyme could lead to increased levels of adenosine, influencing cellular signaling pathways.
  • Topoisomerases : As suggested by studies on related purine derivatives, it may inhibit topoisomerase II, affecting DNA relaxation processes essential for replication and transcription .

Cellular Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses in microglial cells. It has been shown to reduce the expression of pro-inflammatory cytokines like IL-1β and IL-6 while maintaining levels of anti-inflammatory cytokines such as IL-10 . This suggests a potential role in neuroprotective strategies against neurodegenerative diseases.

Case Studies and Research Findings

  • Neuroinflammation : A study investigated the effects of various purine derivatives on microglial activation in a murine model. Treatment with related compounds reduced the expression of inflammatory markers following lipopolysaccharide (LPS) stimulation, indicating a protective effect against neuroinflammation .
  • Cancer Research : Compounds similar to this compound have been explored for their anti-proliferative effects on cancer cells. They exhibit potential as ATP competitive inhibitors, which could be leveraged in therapeutic applications for proliferative diseases .
  • Pharmacological Studies : The pharmacodynamics of this compound are being evaluated in relation to its ability to cross the blood-brain barrier and its effects on sphingomyelinase activity, which is critical in neurodegenerative conditions .

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